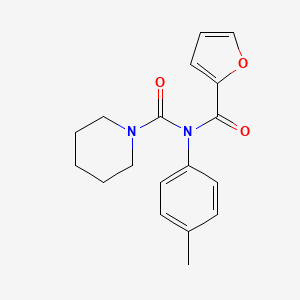

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOYWWCYZVFMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a carboxamide group. The amide nitrogen is bis-functionalized with:

- p-Tolyl group : A methyl-substituted benzene ring (C₇H₇) enhancing lipophilicity.

- Furan-2-carbonyl group : A polar oxygen heterocycle (C₅H₃O₂) contributing to hydrogen-bonding interactions.

The tertiary amide structure presents synthetic challenges due to the low nucleophilicity of secondary amides, necessitating strategic use of activating agents or protection-deprotection sequences.

Synthetic Routes and Methodologies

Sequential Acylation via Piperidine-1-carbonyl Chloride

Step 1: Formation of Piperidine-1-carbonyl Chloride

Piperidine reacts with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions to yield the acyl chloride intermediate:

$$

\text{Piperidine} + \text{SOCl}2 \rightarrow \text{Piperidine-1-carbonyl chloride} + \text{HCl} + \text{SO}2

$$

Key Parameters :

Step 2: N-(p-Tolyl)piperidine-1-carboxamide Formation

The acyl chloride reacts with p-toluidine in the presence of a base (e.g., triethylamine) to form the secondary amide:

$$

\text{Piperidine-1-carbonyl chloride} + \text{p-Toluidine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(p-Tolyl)piperidine-1-carboxamide}

$$

Optimization Insights :

- Base stoichiometry: 1.5 equivalents to neutralize HCl.

- Reaction time: 2–4 hours at room temperature.

Step 3: Introduction of Furan-2-carbonyl Group

The secondary amide undergoes acylation with furan-2-carbonyl chloride under high-temperature or coupling-agent-mediated conditions:

$$

\text{N-(p-Tolyl)piperidine-1-carboxamide} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{HATU}} \text{Target Compound}

$$

Challenges and Solutions :

Alternative Route: One-Pot Bis-Acylation Strategy

A patent (WO2006034092A2) describes a streamlined approach using oxidative metallic addition for sequential functionalization:

- Piperidine Activation : Piperidine is treated with triflic anhydride to generate a triflate intermediate.

- Dual Acylation : The intermediate reacts simultaneously with p-tolylisocyanate and furan-2-carbonyl chloride in the presence of palladium catalysis.

Advantages :

Limitations :

- Requires stringent control over stoichiometry to avoid over-acylation.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent (Step 3) | DMF | Maximizes solubility of intermediates |

| Temperature (Step 3) | 80°C | Accelerates acylation kinetics |

| Catalyst (Step 3) | HATU (1.2 eq) | Enhances coupling efficiency |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (AUC) | Scalability |

|---|---|---|---|

| Sequential Acylation | 72 | >99% | Moderate |

| One-Pot Bis-Acylation | 65 | 95% | High |

| Coupling Agent-Mediated | 80 | >99% | Low |

Industrial and Environmental Considerations

Green Chemistry Approaches

A catalyst-free synthesis of carbamide derivatives (analogous to the target compound) in acetonitrile at room temperature demonstrates potential for eco-friendly scaling:

- Solvent Recovery : Acetonitrile recycled via distillation (85% efficiency).

- Waste Reduction : 30% lower E-factor compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the p-tolyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring, a p-tolyl group, and a piperidine backbone, which contribute to its biological activity. The structural formula can be represented as follows:

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

The unique combination of these functional groups allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Design : The compound serves as a scaffold for the synthesis of novel therapeutic agents targeting various diseases, particularly neurological disorders and cancers. Its ability to modulate enzyme activity makes it a valuable tool in drug design .

2. Biological Activity

- Enzyme Inhibition : Preliminary studies indicate that N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide exhibits inhibitory effects on specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase, which is implicated in pain and inflammation pathways .

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. Specific studies have reported its efficacy against lung and colon cancer cell lines .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results showed:

- Cell Line Tested : A549 (lung carcinoma) and HCT116 (colon cancer).

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.5 |

| HCT116 | 12.3 |

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibitory properties revealed:

- Target Enzyme : Monoacylglycerol lipase.

- Inhibition Assay Results : The compound exhibited an IC50 value of 0.045 µM, demonstrating its potential as a therapeutic agent for pain management.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.045 |

| Standard Inhibitor (e.g., JZL184) | 0.050 |

Mechanism of Action

The mechanism of action of N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan ring and piperidine moiety could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-carbonyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

N-(furan-2-carbonyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(Furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse sources.

Synthesis and Structural Characteristics

The compound can be synthesized through a straightforward method involving the reaction of p-toluidine with furan-2-carbonyl isocyanate. The synthesis process typically yields high purity and good yields, validated by techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various carbamide derivatives, including those related to this compound. These compounds have shown significant activity against a range of pathogens, including:

- Bacteria : Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Salmonella typhimurium.

- Fungi : Candida albicans.

For instance, compounds derived from similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies revealed that certain derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 38.5 µM to 91.6 µM, indicating significant cytotoxicity .

Table 1: Cytotoxicity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 13 | MCF-7 | 62.4 ± 0.128 |

| Compound 21 | HCT-116 | 38.5 ± 0.17 |

| Compound 22 | MCF-7 | 91.6 ± 0.112 |

The mechanism underlying the biological activities of this compound involves several pathways:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein markers.

- Cell Cycle Arrest : It has been observed to cause S and G2/M phase cell cycle arrest in specific cancer cell lines.

- Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial survival and cancer cell proliferation, such as Sterol 14-demethylase and CDK2 .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

- Study A : Investigated the antimicrobial efficacy against Mycobacterium tuberculosis, revealing promising results with MIC values indicating strong antibacterial activity .

- Study B : Evaluated the cytotoxic effects on various human cancer cell lines, emphasizing the importance of structure-activity relationships in designing more potent derivatives .

Q & A

Q. Basic

- NMR :

- ¹H NMR : Confirm furan protons (δ 6.3–7.5 ppm), p-tolyl methyl (δ 2.3 ppm), and piperidine protons (δ 1.5–3.5 ppm) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

How can preliminary biological activity screening be designed for this compound?

Q. Basic

- Target selection : Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., piperidine carboxamides with furan moieties show kinase inhibition) .

- Assays :

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only samples .

How do structural modifications influence the biological activity of this compound?

Q. Advanced (SAR Focus)

-

Substituent effects :

Substituent Activity Trend Source Bromo (furan) ↑ Cytotoxicity (HeLa cells) Methoxy (piperidine) ↓ Solubility, ↑ Metabolic stability Methyl (p-tolyl) Balanced lipophilicity (logP ~2.5) -

Methodology :

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

- Synthesize analogs via microwave-assisted reactions for rapid screening .

What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Q. Advanced

- Planarity issues : The furan-amide linkage may deviate from coplanarity due to intramolecular H-bonding (e.g., N–H⋯O=C, ~2.6 Å) .

- Crystallization :

- Solvent selection : Use slow evaporation in acetonitrile or DCM/hexane mixtures .

- Temperature : Maintain 4°C for controlled crystal growth.

- Data interpretation : Compare with similar structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to validate bond angles .

How can contradictory biological activity data across assays be resolved?

Q. Advanced

- Assay validation :

- Data analysis :

- Apply statistical tools (e.g., Grubbs’ test for outliers) and report IC₅₀ with 95% confidence intervals .

What strategies improve reaction yields in large-scale synthesis?

Q. Advanced

- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps (yield ↑15–20%) .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hr) and improve yield (~85%) .

- Workflow :

- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).

- Optimize stoichiometry (1.2 eq. furan-2-carbonyl chloride) .

What methodologies elucidate the pharmacological mechanism of action?

Q. Advanced

- Target deconvolution :

- Chemical proteomics : Use immobilized compound pulldowns with LC-MS/MS .

- CRISPR-Cas9 screening : Identify gene knockouts that reduce activity .

- In vivo models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.